N,N-Diethylcyclohexylamine CAS number
N,N-Diethylcyclohexylamine CAS number
An In-Depth Technical Guide to N,N-Diethylcyclohexylamine
Abstract
This technical guide provides a comprehensive overview of N,N-Diethylcyclohexylamine, identified by the Chemical Abstracts Service (CAS) number 91-65-6 .[1][2][3][4] Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, spectroscopic signature, synthesis and purification protocols, key applications, and critical safety information. The guide is structured to provide not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the compound's behavior and utility.
Compound Identification and Physicochemical Properties
N,N-Diethylcyclohexylamine is a tertiary amine characterized by a cyclohexane ring bonded to a diethylamino group.[5][6] This structure imparts specific physical and chemical properties that are crucial for its application in various chemical processes. Its identity is unequivocally established by its CAS number, 91-65-6.[1][2][3][4]
A summary of its core physicochemical properties is presented below for quick reference. These values are essential for designing experiments, particularly for reaction setup and purification procedures.
| Property | Value | Source |
| CAS Number | 91-65-6 | [1][2] |
| Molecular Formula | C₁₀H₂₁N | [1][2][4] |
| Molecular Weight | 155.29 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 193 °C | [2][7] |
| Flash Point | 57 °C | [2][7] |
| Density | 0.84 g/cm³ (at 20°C) | [2][4] |
| Refractive Index (n20/D) | 1.456 | [4][8][9] |
| Synonyms | Cyclohexyldiethylamine, Diethylcyclohexylamine, N,N-Diethylcyclohexanamine | [2][6] |
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// Ethyl groups C_ethyl1_1 [label="C", pos="1,0.8!"]; C_ethyl1_2 [label="C", pos="2,0.8!"]; C_ethyl2_1 [label="C", pos="1,-0.8!"]; C_ethyl2_2 [label="C", pos="2,-0.8!"];
// Edges for cyclohexane ring C_alpha -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C_alpha [len=1.5];
// Edges for N and connection to ring N -- C_alpha [len=1.5];
// Edges for ethyl groups N -- C_ethyl1_1 [len=1.5]; C_ethyl1_1 -- C_ethyl1_2 [len=1.5]; N -- C_ethyl2_1 [len=1.5]; C_ethyl2_1 -- C_ethyl2_2 [len=1.5];
// Add H atoms implicitly for clarity label = "N,N-Diethylcyclohexylamine (C₁₀H₂₁N)"; labelloc = "b"; fontsize=14; }
Caption: Chemical structure of N,N-Diethylcyclohexylamine.
Spectroscopic Profile for Structural Verification
In any research or development setting, verifying the identity and purity of a chemical is paramount. Spectroscopic methods provide a fingerprint of the molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of N,N-Diethylcyclohexylamine is expected to show distinct signals corresponding to the protons on the ethyl groups and the cyclohexyl ring. The ethyl groups will present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show unique signals for each chemically distinct carbon atom. One would expect to see signals for the two carbons of the ethyl group and multiple signals for the carbons of the cyclohexyl ring, with their chemical shifts confirming the aliphatic nature of the structure.[11]
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify functional groups. For this molecule, key absorbances include C-H stretching vibrations from the alkyl chains and ring just below 3000 cm⁻¹ and C-N stretching vibrations, typically in the 1250-1020 cm⁻¹ region. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms its identity as a tertiary amine.[12]
Synthesis and Purification Protocol
A common and efficient method for synthesizing tertiary amines like N,N-Diethylcyclohexylamine is through reductive amination . This protocol is a self-validating system as the progress and outcome can be reliably monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis via Reductive Amination
The causality of this experimental choice lies in its high efficiency and the ready availability of starting materials. The reaction proceeds by first forming an iminium ion intermediate from cyclohexanone and diethylamine, which is then reduced in situ to the final tertiary amine product.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add diethylamine (1.1 eq) to the solution. The slight excess of the amine helps to drive the reaction towards iminium ion formation.
-
Reductant Addition: Cool the mixture in an ice bath (0 °C). Cautiously add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This specific reductant is chosen because it is mild and tolerant of the slightly acidic conditions that can facilitate iminium ion formation, thus preventing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS by observing the disappearance of the cyclohexanone starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the reaction mixture and decomposes any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Caption: General workflow for synthesis and purification.
Purification
The crude product obtained often contains unreacted starting materials or side products. Fractional distillation is the authoritative method for purifying liquids with different boiling points.
Protocol:
-
Dry the crude amine with a suitable drying agent like barium oxide (BaO).[4]
-
Set up a fractional distillation apparatus. The efficiency of the separation is dependent on the length and packing of the fractionating column.
-
Heat the distillation flask gently. Collect the fraction that distills at the boiling point of N,N-Diethylcyclohexylamine (193 °C at atmospheric pressure).[2] This precise temperature control ensures high purity.
Field-Proven Applications
The utility of N,N-Diethylcyclohexylamine stems from the properties of its tertiary amine functional group. The lone pair of electrons on the nitrogen atom makes it a moderately strong base and a competent nucleophile, defining its role in organic chemistry.
-
Catalyst in Polymer Chemistry: Analogous to the widely used N,N-Dimethylcyclohexylamine, N,N-Diethylcyclohexylamine can function as a catalyst, particularly in the production of polyurethane (PU) foams.[13] It acts as a blowing catalyst, promoting the reaction that generates CO₂ gas, which is essential for foam expansion. The choice of catalyst influences reaction speed and the final physical properties of the foam.
-
Organic Synthesis Intermediate: It serves as a building block or a non-nucleophilic base in various organic reactions. Its basicity is used to scavenge acids produced during a reaction, driving the equilibrium towards the product side.
-
Industrial Applications: It is also used in the formulation of adhesives, sealant chemicals, paint additives, and as a viscosity adjustor.[6]
Caption: The dual role of the compound in industrial applications.
Safety and Handling
Authoritative safety protocols are non-negotiable when handling any chemical. N,N-Diethylcyclohexylamine is classified as a hazardous substance.
Hazard Profile:
| Hazard Statement | Code | Classification | Source |
| Flammable liquid and vapor | H226 | Flammable Liquid, Cat. 3 | [3][14] |
| Causes severe skin burns and eye damage | H314 | Skin Corrosion, Cat. 1B | [3][14] |
| Harmful if swallowed | H302 | Acute Toxicity, Oral, Cat. 4 | [14][15] |
| Harmful in contact with skin | H312 | Acute Toxicity, Dermal, Cat. 4 | [14] |
| Harmful if inhaled | H332 | Acute Toxicity, Inhalation, Cat. 4 | [14] |
Mandatory Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat.[15] Work should be conducted in a well-ventilated chemical fume hood.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][16] It is recommended to store under an inert gas as the compound can be air sensitive.[3]
-
Spill Management: In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[16]
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[3][14]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[3][17]
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Conclusion
N,N-Diethylcyclohexylamine (CAS 91-65-6) is a valuable tertiary amine with well-defined physical and chemical properties. Its utility as a catalyst in polymer science and as a versatile intermediate in organic synthesis makes it a compound of interest for both academic and industrial researchers. Adherence to rigorous synthesis, purification, and safety protocols is essential for its effective and safe application. This guide serves as an authoritative resource to facilitate that purpose.
References
-
What are the key applications of N,N-Dimethylcyclohexylamine?. Merlinchem. [Link]
-
Safety Data Sheet: N,N-Dimethylcyclohexylamine. Carl ROTH. [Link]
-
N,N-diethylcyclohexylamine - Physico-chemical Properties. ChemBK. [Link]
-
Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Cheméo. [Link]
-
N,N-diethylcyclohexylamine - 1H NMR Spectrum. SpectraBase. [Link]
-
N,N-diethylcyclohexylamine - FTIR Spectrum. SpectraBase. [Link]
-
N,N-diethylcyclohexylamine - 13C NMR Chemical Shifts. SpectraBase. [Link]
- Preparation method of N, N-diethylhydroxylamine.
-
N,N-Dimethylcyclohexylamine | C8H17N. PubChem. [Link]
-
Cyclohexyldiethylamine | C10H21N. PubChem. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. N,N-Diethylcyclohexylamine | 91-65-6 | TCI AMERICA [tcichemicals.com]
- 4. N,N-DIETHYLCYCLOHEXYLAMINE | 91-65-6 [chemicalbook.com]
- 5. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. 91-65-6 CAS MSDS (N,N-DIETHYLCYCLOHEXYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. N,N-DIETHYLCYCLOHEXYLAMINE(91-65-6) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. What are the key applications of N,N-Dimethylcyclohexylamine? [merlinchem.com]
- 14. echemi.com [echemi.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]


